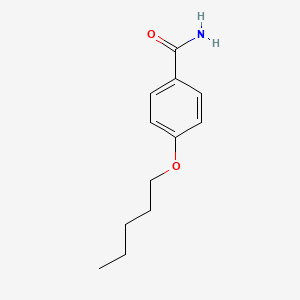
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid is an organic compound that contains multiple bromine atoms. Compounds with bromine atoms are often used in various chemical reactions and have applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid typically involves the bromination of a precursor compound. The reaction conditions may include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, which are carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can remove bromine atoms or alter the functional groups.
Substitution: Bromine atoms can be substituted with other groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate in organic synthesis.
Biology
In biological research, brominated compounds are often used as probes or inhibitors in biochemical studies. The specific applications of this compound in biology would depend on its interaction with biological molecules.
Medicine
In medicine, brominated compounds have been explored for their potential therapeutic properties. They may act as antimicrobial agents or be used in the development of new drugs.
Industry
In industry, such compounds can be used in the production of flame retardants, polymers, and other materials. Their bromine content makes them effective in enhancing the properties of these materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid would depend on its specific application. In chemical reactions, it acts as a source of bromine atoms. In biological systems, it may interact with enzymes or receptors, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated organic acids and derivatives. Examples include:
- 2,2-Bis(bromomethyl)propanoic acid
- 3-(3,4-Dibromophenyl)propanoic acid
Uniqueness
The uniqueness of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid lies in its specific structure, which combines multiple bromine atoms with a propanoic acid backbone. This combination makes it a valuable intermediate in various chemical and industrial processes.
Properties
Molecular Formula |
C11H10Br4O2 |
|---|---|
Molecular Weight |
493.81 g/mol |
IUPAC Name |
2,2-bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C11H10Br4O2/c12-5-11(6-13,10(16)17)4-7-1-2-8(14)9(15)3-7/h1-3H,4-6H2,(H,16,17) |
InChI Key |
YPUZQOSDRFMSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CBr)(CBr)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


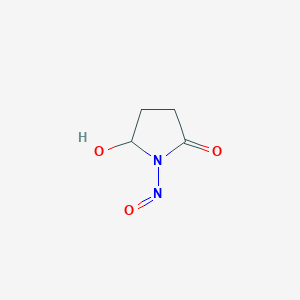

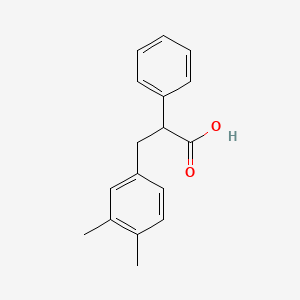
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
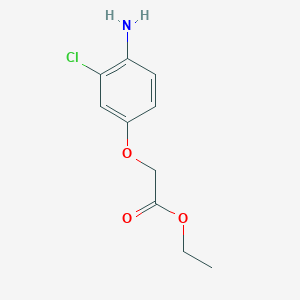
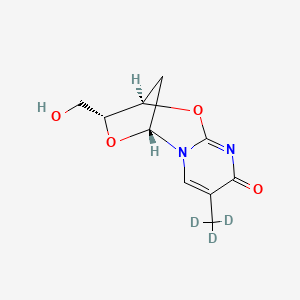
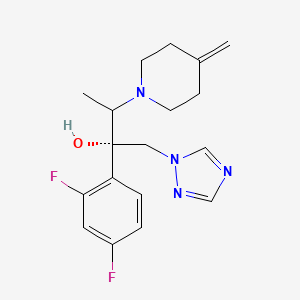
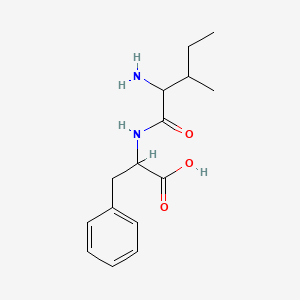


![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
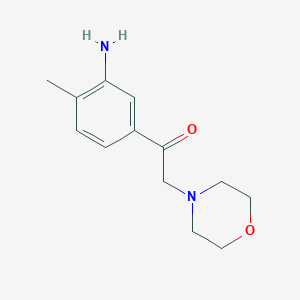
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
